![molecular formula C21H26N2O2S B230332 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B230332.png)
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, also known as DMDBT or DMDBZP, is a chemical compound that belongs to the class of dibenzothiepin derivatives. It is a potent antagonist of the serotonin receptor subtype 5-HT2A, which is involved in the regulation of mood, cognition, and perception. DMDBT has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Mécanisme D'action
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine exerts its pharmacological effects by blocking the activity of the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is believed to play a key role in the pathophysiology of various psychiatric disorders. By blocking the activity of this receptor, 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has also been shown to increase the levels of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, one limitation is its relatively low selectivity for this receptor, which may complicate the interpretation of experimental results. Additionally, 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine. One area of interest is the development of more selective 5-HT2A antagonists that could be used to study the role of this receptor in more detail. Another area of interest is the investigation of the potential use of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine as a treatment for psychiatric disorders in humans. Finally, there is a need for further research on the biochemical and physiological effects of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, in order to better understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 4-methylpiperazine in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. The synthesis of 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a complex process that requires expertise in organic chemistry and careful attention to detail.
Applications De Recherche Scientifique
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied for its potential use in the treatment of various psychiatric disorders. In particular, it has been shown to have a high affinity for the 5-HT2A receptor, which is believed to play a key role in the pathophysiology of schizophrenia and other psychotic disorders. 1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
Propriétés
Nom du produit |
1-(7,8-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine |
|---|---|
Formule moléculaire |
C21H26N2O2S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-(2,3-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2O2S/c1-22-8-10-23(11-9-22)17-12-15-6-4-5-7-20(15)26-21-14-19(25-3)18(24-2)13-16(17)21/h4-7,13-14,17H,8-12H2,1-3H3 |
Clé InChI |
NJINVTPOJJDKII-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC |
SMILES canonique |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



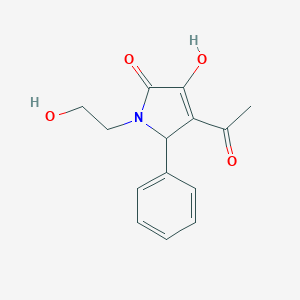
![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)
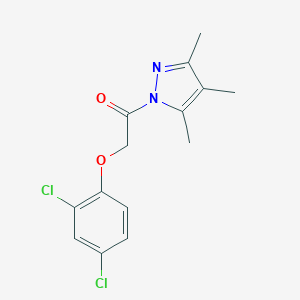

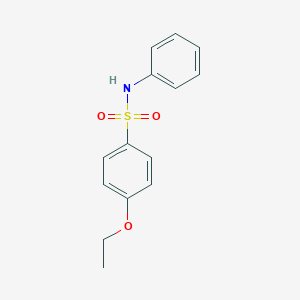

![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


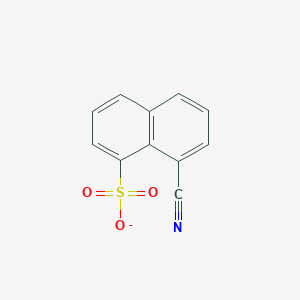
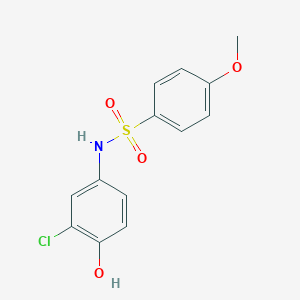

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)